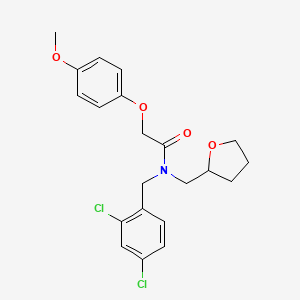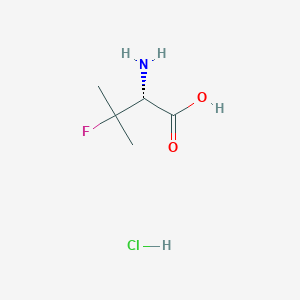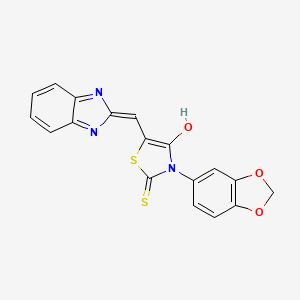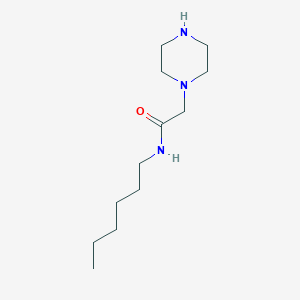
N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of dichlorobenzyl, methoxyphenoxy, and tetrahydrofuran-2-ylmethyl groups attached to an acetamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,4-dichlorobenzyl chloride, 4-methoxyphenol, and tetrahydrofuran-2-ylmethylamine. These intermediates are then subjected to nucleophilic substitution, esterification, and amidation reactions under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, solvents, and temperature control. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-methoxybenzoic acid, while reduction of the acetamide group could produce the corresponding amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of “N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dichlorobenzyl)-2-(4-hydroxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propionamide
Uniqueness
The uniqueness of “N-(2,4-dichlorobenzyl)-2-(4-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C21H23Cl2NO4 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methyl]-2-(4-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO4/c1-26-17-6-8-18(9-7-17)28-14-21(25)24(13-19-3-2-10-27-19)12-15-4-5-16(22)11-20(15)23/h4-9,11,19H,2-3,10,12-14H2,1H3 |
Clé InChI |
HSRJNVXXMCPMII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)N(CC2CCCO2)CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)



![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)


![2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12123679.png)
![Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B12123685.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)


![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)

